

Spectroscopic Profile of 2-Ethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-1-butanol**

Cat. No.: **B044090**

[Get Quote](#)

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-1-butanol** (CAS No. 97-95-0), a key intermediate and solvent in various chemical and pharmaceutical applications. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **2-Ethyl-1-butanol**.

Table 1: ^1H NMR Spectroscopic Data for 2-Ethyl-1-butanol (90 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
0.90	Triplet	7.4	6H	2 x -CH ₃
1.36	Multiplet	-	5H	-CH(CH ₂ CH ₃) ₂ & -OH
3.51	Doublet	5.5	2H	-CH ₂ OH

Table 2: ^{13}C NMR Spectroscopic Data for 2-Ethyl-1-butanol (22.5 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
11.2	-CH ₃
23.1	-CH ₂ -
43.7	-CH-
65.0	-CH ₂ OH

Table 3: Infrared (IR) Spectroscopy Peak Data for 2-Ethyl-1-butanol (Liquid Film)

Wavenumber (cm^{-1})	Transmittance (%)	Assignment
3348	66	O-H stretch (broad)
2961	18	C-H stretch
2931	24	C-H stretch
2876	32	C-H stretch
1466	45	C-H bend
1381	68	C-H bend
1042	50	C-O stretch

Table 4: Mass Spectrometry (MS) Data for 2-Ethyl-1-butanol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
27	28.9
29	44.8
31	48.3
41	55.2
42	34.5
43	100.0
55	41.4
56	93.1
57	62.1
71	31.0
102	0.3

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid alcohol such as **2-Ethyl-1-butanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

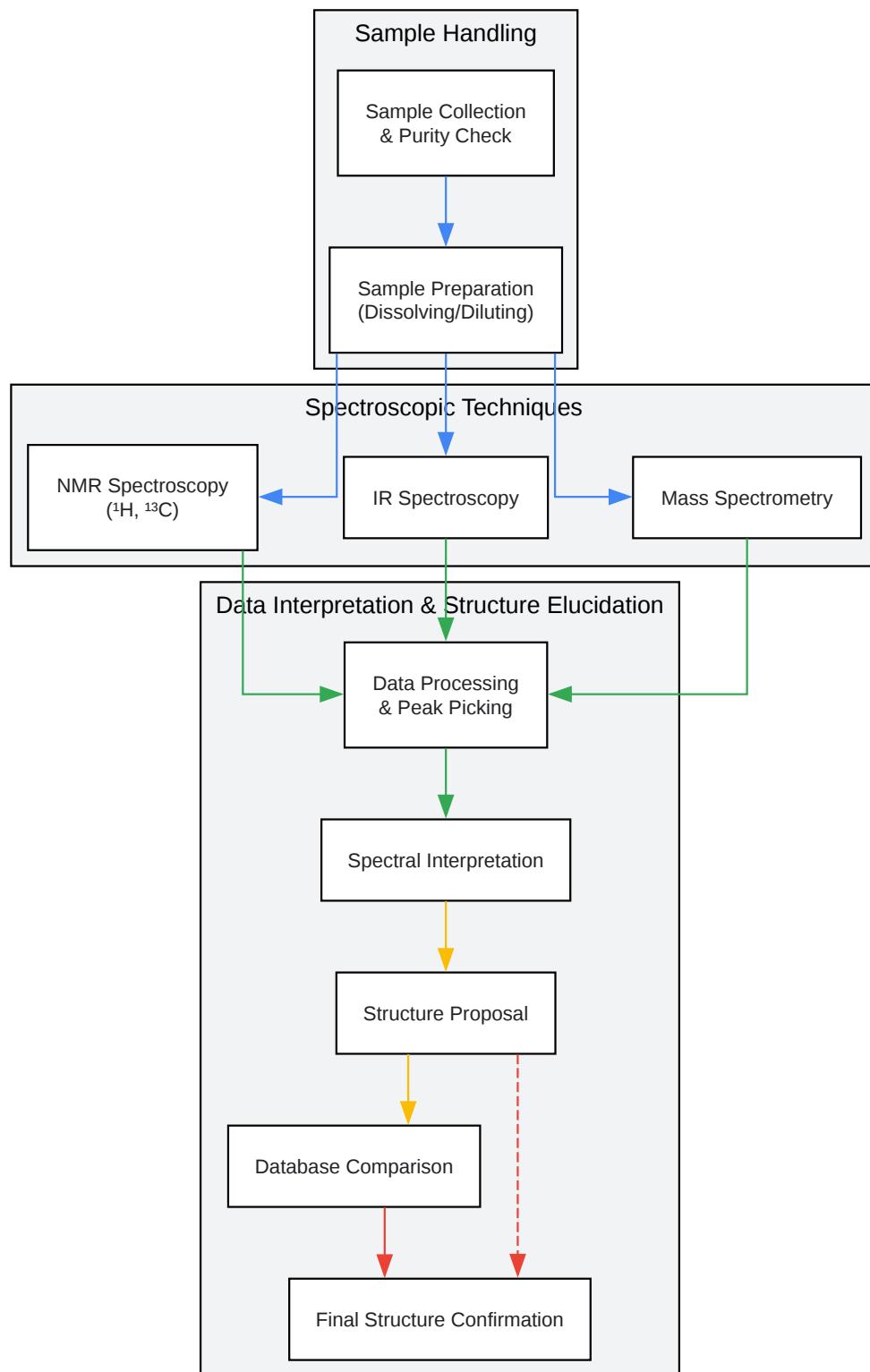
- **Sample Preparation:** A small amount of **2-Ethyl-1-butanol** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

- Data Acquisition: For ^1H NMR, a 90 MHz spectrometer is commonly used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ^{13}C NMR, a 22.5 MHz frequency is used, and due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of the protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Ethyl-1-butanol**, the simplest method is to prepare a thin liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.
- Instrument Setup: A background spectrum of the empty salt plates is first recorded. The salt plates with the sample are then placed in the sample holder of the FTIR spectrometer.
- Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (in cm^{-1}).

Mass Spectrometry (MS)


- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis, or through direct injection.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the molecules to ionize and fragment. This is known as electron ionization (EI).

- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the separated ions. The signal is amplified and recorded by a computer. The resulting mass spectrum is a plot of the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Logical Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044090#spectroscopic-data-of-2-ethyl-1-butanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com